3-bromo-11H-benzo[b]fluorene
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Overview
Description
3-Bromo-11H-benzo[b]fluorene is an organic compound with the molecular formula C17H11Br. It is a derivative of benzo[b]fluorene, where a bromine atom is substituted at the 3rd position. This compound is known for its applications in various fields, including organic synthesis, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-11H-benzo[b]fluorene can be synthesized through the bromination of 11H-benzo[b]fluorene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-11H-benzo[b]fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and tri-tert-butylphosphine (P(t-Bu)3) are typical.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluorene derivatives, while coupling reactions can produce complex polycyclic aromatic compounds .
Scientific Research Applications
3-Bromo-11H-benzo[b]fluorene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.
Mechanism of Action
The mechanism of action of 3-bromo-11H-benzo[b]fluorene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop optoelectronic devices. The bromine atom in its structure can participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
11H-benzo[b]fluorene: The parent compound without the bromine substitution.
3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A derivative with additional methyl groups at the 11th position.
3-Bromo-11,11-diethyl-11H-benzo[b]fluorene: A derivative with ethyl groups at the 11th position.
Uniqueness
3-Bromo-11H-benzo[b]fluorene is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and material science applications. Its ability to undergo various chemical reactions and form complex structures highlights its versatility compared to other similar compounds .
Properties
Molecular Formula |
C17H11Br |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3-bromo-11H-benzo[b]fluorene |
InChI |
InChI=1S/C17H11Br/c18-15-6-5-13-8-14-7-11-3-1-2-4-12(11)9-16(14)17(13)10-15/h1-7,9-10H,8H2 |
InChI Key |
YTNKFRRGVZQOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
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